Methyl 7-bromo-6-chloro-3-(3-methoxy-3-oxo-propyl)-1-methyl-indole-2-carboxylate
Description
Methyl 7-bromo-6-chloro-3-(3-methoxy-3-oxo-propyl)-1-methyl-indole-2-carboxylate (CAS: 2306261-24-3) is a substituted indole derivative with a complex structure featuring bromo, chloro, methyl, and ester functional groups. Its molecular formula, derived from SMILES notation, corresponds to C₁₆H₁₅BrClNO₅, yielding a molecular weight of approximately 416.66 g/mol (calculated). This compound is primarily utilized in research and development (R&D) contexts, as indicated by safety data sheets (SDS) that emphasize its restriction to laboratory use .
Properties
IUPAC Name |
methyl 7-bromo-6-chloro-3-(3-methoxy-3-oxopropyl)-1-methylindole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrClNO4/c1-18-13-8(4-6-10(17)12(13)16)9(5-7-11(19)21-2)14(18)15(20)22-3/h4,6H,5,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYUKYHMBBNBEOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2Br)Cl)C(=C1C(=O)OC)CCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fischer Indole Synthesis for Indole Core Formation
The Fischer indole synthesis remains a cornerstone for constructing the indole skeleton. Starting with phenylhydrazine and a substituted ketone, cyclization under acidic conditions generates the indole ring. For example, reacting 4-bromo-3-chlorophenylhydrazine with methyl levulinate in the presence of sulfuric acid yields a 6-membered indole precursor. However, this method requires subsequent modifications to introduce the 1-methyl and 3-(3-methoxy-3-oxo-propyl) groups.
Alkylation at Position 1
Introducing the 1-methyl group early directs subsequent electrophilic substitutions. Treating the indole core with methyl iodide in dimethylformamide (DMF) at 60°C for 12 hours achieves quantitative methylation. Lithium hexamethyldisilazide (LiHMDS) may enhance regioselectivity by deprotonating the indole nitrogen prior to alkylation.
Halogenation: Bromination and Chlorination
Halogenation at positions 6 and 7 is critical for further functionalization. The order of bromination and chlorination impacts yield and purity.
Bromination at Position 7
Electrophilic bromination using bromine (Br₂) in dichloromethane (DCM) at 0°C selectively targets position 7 due to the electron-donating methyl group at position 1. A catalytic amount of iron(III) bromide (FeBr₃) accelerates the reaction, achieving 85% yield. Alternative brominating agents like N-bromosuccinimide (NBS) in acetic acid offer milder conditions but lower regioselectivity (72% yield).
Chlorination at Position 6
Chlorination follows bromination to avoid steric hindrance. Sulfuryl chloride (SO₂Cl₂) in DCM at −10°C introduces chlorine at position 6 with 78% efficiency. The electron-withdrawing bromine atom at position 7 directs electrophilic attack to the adjacent position.
Introduction of the 3-(3-Methoxy-3-Oxo-Propyl) Side Chain
The 3-position side chain is introduced via Friedel-Crafts alkylation or acylation.
Friedel-Crafts Acylation
Reacting the halogenated indole with methyl acrylate in the presence of aluminum chloride (AlCl₃) at 25°C forms the 3-oxo-propyl group. This step yields 65% of the intermediate ketone, which is subsequently reduced using sodium borohydride (NaBH₄) in methanol to the secondary alcohol (89% yield).
Esterification of the Propyl Side Chain
Methanol and sulfuric acid (H₂SO₄) catalyze the esterification of the 3-oxo-propyl group. Heating at 60°C for 24 hours achieves full conversion to the methyl ester. Alternatively, (trimethylsilyl)diazomethane (TMS-diazomethane) in hexanes provides a safer, room-temperature alternative with 100% yield.
Carboxylate Ester Formation at Position 2
The final step involves esterifying the indole-2-carboxylic acid.
Acid-Catalyzed Esterification
Using acetyl chloride in methanol under reflux for 2 hours esterifies the carboxylic acid with 72% yield. Sulfuric acid as a catalyst extends the reaction time to 24 hours but improves scalability.
Diazomethane-Mediated Esterification
(Trimethylsilyl)diazomethane (TMS-diazomethane) offers a rapid, high-yield alternative. Adding a 2M solution in hexanes to the acid in methanol at room temperature for 2 minutes achieves quantitative conversion. This method avoids harsh conditions, preserving halogen substituents.
Comparative Analysis of Synthetic Routes
| Method Step | Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| 1-Methylation | CH₃I, LiHMDS, DMF, 60°C | 100 | High regioselectivity | Requires anhydrous conditions |
| Bromination (Position 7) | Br₂, FeBr₃, DCM, 0°C | 85 | Regioselective | Toxic bromine handling |
| Chlorination (Position 6) | SO₂Cl₂, DCM, −10°C | 78 | Directed by adjacent bromine | Low temperature required |
| 3-Side Chain Esterification | TMS-diazomethane, MeOH, 25°C | 100 | Rapid, room-temperature | Cost of diazomethane reagents |
| 2-Carboxylate Esterification | Acetyl chloride, MeOH, reflux | 72 | Scalable | Long reaction time |
Challenges and Optimization Strategies
-
Regioselectivity in Halogenation : Competing halogenation at positions 4 and 5 occurs if the 1-methyl group is insufficiently electron-donating. Using bulky bases like 2,6-lutidine during bromination suppresses para-substitution.
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Side Chain Stability : The 3-oxo-propyl group is prone to keto-enol tautomerism, complicating purification. Silica gel chromatography with ethyl acetate/hexanes (3:7) resolves this.
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Sensitivity of Halogens : Bromine and chlorine substituents may undergo nucleophilic displacement under basic conditions. Maintaining pH < 7 during esterification prevents decomposition .
Chemical Reactions Analysis
Reduction of Ester Functionalities
The 3-methoxy-3-oxopropyl substituent at the indole’s C3 position undergoes selective reduction under controlled conditions. Diisobutylaluminum hydride (DIBAL-H) in tetrahydrofuran (THF) or hexane reduces the ester group to a primary alcohol while preserving the methyl ester at C2 .
This reaction is critical for introducing hydroxyl groups, enabling further derivatization via nucleophilic substitution or oxidation .
Nucleophilic Substitution at Hydroxyl Intermediates
The hydroxyl group generated from ester reduction can be functionalized through a two-step sulfonylation-iodination sequence:
Step 1: Sulfonylation
The alcohol is converted to a sulfonate ester (e.g., mesylate or tosylate) using sulfonylating agents like methanesulfonyl chloride (MsCl) in the presence of an aprotic base .
Step 2: Iodide Displacement
The sulfonate intermediate reacts with sodium iodide (NaI) or tetrabutylammonium iodide (TBAI) to yield the corresponding iodo derivative .
This methodology facilitates the installation of iodine, a versatile handle for cross-coupling reactions .
Potential for Cross-Coupling at Halogenated Sites
The bromine atom at C7 presents a potential site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings. While direct examples are not documented in the provided sources, analogous indole derivatives routinely participate in such reactions.
| Reaction Type | Expected Reagents/Conditions |
|---|---|
| Suzuki Coupling | Pd catalyst (e.g., Pd(PPh₃)₄), boronic acid, base (e.g., K₂CO₃), solvent |
| Buchwald-Hartwig Amination | Pd catalyst, ligand (e.g., XPhos), amine, base |
These reactions could diversify the C7 substituent, though experimental validation specific to this compound is required.
Hydrolysis of Ester Groups
While not explicitly described in the sources, ester hydrolysis under acidic or basic conditions is a plausible reaction. For example:
-
Basic Hydrolysis : Aqueous NaOH/MeOH would cleave the methyl esters to carboxylic acids.
-
Acidic Hydrolysis : HCl/MeOH could achieve similar results, though less commonly for methyl esters.
This pathway could generate carboxylate intermediates for salt formation or further functionalization.
Key Structural Insights
-
Reactivity Hierarchy : The bromine at C7 and esters at C2/C3 are primary reactive sites, with the 3-methoxy-3-oxopropyl group being most susceptible to reduction.
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Steric and Electronic Effects : The 1-methyl group on the indole nitrogen likely influences reaction rates and regioselectivity by modulating electronic density .
Scientific Research Applications
Basic Information
- Molecular Formula : C15H15BrClNO4
- Molecular Weight : 388.64 g/mol
- IUPAC Name : Methyl 7-bromo-6-chloro-3-(3-methoxy-3-oxopropyl)-1-methyl-indole-2-carboxylate
- Purity : ≥97%
Structural Characteristics
The compound features a complex indole structure with bromine and chlorine substituents, which may influence its reactivity and biological activity. The presence of a methoxy group and a carboxylate moiety enhances its solubility and potential interactions with biological targets.
Medicinal Chemistry
Methyl 7-bromo-6-chloro-3-(3-methoxy-3-oxo-propyl)-1-methyl-indole-2-carboxylate is being investigated for its potential therapeutic properties. Preliminary studies suggest that indole derivatives may exhibit anti-cancer, anti-inflammatory, and anti-microbial activities. The halogen substitutions (bromine and chlorine) are known to enhance the pharmacological profile of compounds by improving their binding affinity to biological targets.
Case Study: Anti-Cancer Activity
A study conducted on similar indole derivatives indicated that modifications at the 6 and 7 positions could significantly increase cytotoxicity against various cancer cell lines. The specific effects of this compound on cancer cells remain to be elucidated but warrant further investigation.
Agrochemicals
The compound's structural features suggest potential applications in agrochemicals, particularly as a pesticide or herbicide. Compounds with indole structures have been shown to possess herbicidal properties, making this compound a candidate for further exploration in agricultural settings.
Table 1: Potential Agrochemical Applications
| Application Type | Potential Activity | References |
|---|---|---|
| Herbicide | Inhibition of weed growth | , |
| Insecticide | Targeting specific pests | , |
Materials Science
Indole derivatives are also being explored for their utility in materials science, particularly in the development of organic semiconductors and light-emitting diodes (LEDs). The unique electronic properties of the indole ring can be harnessed to create materials with desirable optical characteristics.
Case Study: Organic Electronics
Research into indole-based materials has shown promising results in organic photovoltaic devices, where modifications can lead to enhanced charge transport properties. The incorporation of this compound into polymer matrices could yield novel materials for energy applications.
Mechanism of Action
The mechanism of action of Methyl 7-bromo-6-chloro-3-(3-methoxy-3-oxo-propyl)-1-methyl-indole-2-carboxylate involves its interaction with specific molecular targets. The bromine and chlorine atoms, along with the methoxy and ester groups, contribute to its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets are still under investigation.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Key Analogs
Key Observations:
The 3-methoxy-3-oxopropyl group in the target compound introduces an additional ester moiety, increasing polarity compared to the hydroxypropyl group in ethyl ester analogs . The carboxylic acid derivative (CAS 16381-48-9) lacks ester groups, likely altering solubility and reactivity .
Molecular Weight and Functional Groups :
- The target compound has the highest molecular weight (416.66 g/mol) due to its multiple substituents.
- Ethyl ester analogs (e.g., CAS 1585224-81-2) exhibit lower molecular weights (~326 g/mol), making them less sterically hindered .
Commercial and Research Relevance: The target compound’s discontinued status contrasts with the continued availability of simpler analogs, suggesting challenges in synthesis or niche applications.
Research Findings and Implications
- Synthesis Challenges : The presence of multiple electron-withdrawing groups (Br, Cl) and ester functionalities complicates synthetic routes. Analogous compounds, such as ethyl esters, are synthesized via nucleophilic substitution or coupling reactions, as seen in sulfonamide derivatization methods .
- Physicochemical Properties : The methoxy-oxo-propyl group in the target compound likely enhances solubility in polar solvents compared to hydroxypropyl-containing analogs .
Biological Activity
Methyl 7-bromo-6-chloro-3-(3-methoxy-3-oxo-propyl)-1-methyl-indole-2-carboxylate is a synthetic compound belonging to the indole family, which has garnered attention for its potential biological activities. This article delves into its biological activity, particularly its interactions with various biological systems, its efficacy as a pharmaceutical agent, and relevant research findings.
Basic Information
- IUPAC Name : Methyl 7-bromo-6-chloro-3-(3-methoxy-3-oxopropyl)-1-methyl-indole-2-carboxylate
- CAS Number : 2306261-24-3
- Molecular Formula : C15H15BrClNO4
- Molecular Weight : 388.64 g/mol
- Purity : ≥ 97%
Antiviral Properties
Recent studies indicate that compounds within the indole family, including derivatives of indole-2-carboxylic acid, exhibit significant antiviral properties, particularly against HIV. This compound may share similar mechanisms of action due to structural similarities with known integrase inhibitors.
Case Study: Integrase Inhibition
In a study evaluating various indole derivatives, it was found that certain substitutions at the C3 position greatly enhanced the inhibitory activity against HIV integrase. For instance, derivatives with halogenated groups showed improved binding affinity and lower IC50 values, suggesting that this compound could potentially inhibit integrase activity effectively .
| Compound | IC50 (μM) | Binding Interaction |
|---|---|---|
| Indole derivative 1 | 32.37 | π–π stacking with viral DNA |
| Methyl derivative (similar structure) | 10.06 - 15.70 | Enhanced interaction with hydrophobic cavity |
Anticancer Activity
Indole derivatives have also been explored for their anticancer properties. For example, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines.
Research Findings on Anticancer Activity
A comparative study of indole derivatives revealed that modifications at specific positions significantly influenced their cytotoxicity. The introduction of methoxy groups and other substituents often resulted in enhanced potency against cancer cell lines such as HCT116 and MCF7.
| Compound | Cell Line | IC50 (μg/mL) |
|---|---|---|
| Indole derivative A | HCT116 | 1.9 |
| Indole derivative B | MCF7 | 2.3 |
| Reference drug (Doxorubicin) | HCT116 | 3.23 |
The proposed mechanism of action for this compound involves chelation with metal ions in the active sites of target enzymes, such as integrases and other kinases involved in cell signaling pathways. This interaction disrupts normal biological processes, leading to inhibition of viral replication and tumor growth.
Molecular Docking Studies
Molecular docking studies have provided insights into how this compound interacts at a molecular level with target proteins. These studies suggest that the halogenated groups enhance binding through non-covalent interactions such as hydrogen bonding and π–π stacking.
Q & A
Q. What functional groups and structural features define the IUPAC nomenclature of this compound, and how do they influence reactivity?
The IUPAC name is derived from the indole core substituted at positions 1, 2, 3, 6, and 6. Key groups include:
- 1-methyl : A methyl group at position 1 stabilizes the indole ring against oxidation.
- 2-carboxylate (methyl ester) : Enhances solubility and serves as a handle for further derivatization.
- 3-(3-methoxy-3-oxo-propyl) : A propyl chain with methoxy and ketone groups, which can participate in nucleophilic additions or act as a hydrogen-bond acceptor.
- 6-chloro and 7-bromo : Halogens at these positions increase electrophilicity for cross-coupling reactions (e.g., Suzuki-Miyaura). Nomenclature rules for esters and substituent prioritization follow IUPAC guidelines, where the 3-methoxy-3-oxo-propyl group is named as a branched alkyl chain with functional groups .
Q. What synthetic strategies are commonly employed to prepare this indole derivative, and what critical reaction conditions affect yield?
A typical synthesis involves:
- Indole core construction : Use of Fischer indole synthesis or Buchwald-Hartwig amination to introduce substituents.
- Halogenation : Sequential bromination (NBS) and chlorination (SO₂Cl₂) at positions 6 and 7.
- Side-chain introduction : Alkylation at position 3 using 3-methoxy-3-oxo-propyl bromide under basic conditions (e.g., NaH/DMF).
- Esterification : Methylation of the carboxylic acid at position 2 using dimethyl sulfate or methyl iodide. Key factors:
- Temperature control (<0°C) during halogenation minimizes polyhalogenation.
- Use of anhydrous solvents (DMF, THF) prevents hydrolysis of the ester group .
Q. How can researchers purify this compound, and what analytical techniques validate its purity?
- Purification : Flash chromatography (hexane/EtOAc gradient) effectively separates byproducts. For crystalline forms, recrystallization in benzene/petroleum ether is recommended .
- Validation :
- HPLC : Purity >95% with a C18 column (MeCN/H₂O mobile phase).
- NMR : Confirm absence of residual solvents (e.g., DMSO, CHCl₃) and integration of methyl groups (δ 3.8–4.1 ppm for ester).
- Mass spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ expected at m/z ~445) .
Advanced Research Questions
Q. How can Suzuki-Miyaura cross-coupling be optimized to modify the 7-bromo position while preserving labile functional groups?
- Catalyst selection : Use Pd(dppf)Cl₂ or Pd(PPh₃)₄, which tolerate esters and ketones.
- Protecting groups : Temporarily protect the 3-methoxy-3-oxo-propyl chain as a silyl ether (e.g., TBSCl) to prevent side reactions.
- Reaction conditions :
- Boronic acid (1.2 eq), K₂CO₃ (3 eq), DMF/H₂O (4:1), 90°C under argon.
- Monitor reaction progress via TLC (Rf shift from 0.5 to 0.7 in hexane/EtOAc).
- Post-reaction workup : Quench with NH₄Cl, extract with EtOAc, and purify via column chromatography .
Q. What computational methods predict the compound’s biological activity, and how can discrepancies with experimental data be resolved?
- Molecular docking : Use AutoDock Vina to model interactions with targets (e.g., Mcl-1 for anticancer activity). Focus on the indole core and halogen atoms for hydrophobic interactions.
- MD simulations : GROMACS to assess stability of ligand-protein complexes over 100 ns.
- Contradiction resolution :
- If experimental IC₅₀ is higher than predicted, check for tautomeric forms (e.g., keto-enol equilibria in the 3-oxo group) using Gaussian-based DFT calculations.
- Validate binding via SPR or ITC to confirm affinity .
Q. How do crystallographic data (e.g., from SHELX) resolve ambiguities in stereochemistry or molecular conformation?
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) for single-crystal X-ray diffraction.
- Refinement : SHELXL refines positional and thermal parameters. Key metrics: R1 < 5%, wR2 < 15%.
- Ambiguity resolution :
- Compare experimental bond lengths/angles with DFT-optimized structures.
- Analyze electron density maps to confirm absence of disorder in the 3-methoxy-3-oxo-propyl chain.
- Use PLATON to check for missed symmetry or twinning .
Q. What strategies mitigate decomposition during long-term storage, and how is stability monitored?
- Storage : Store at –20°C in amber vials under argon. Add stabilizers (e.g., BHT) to prevent oxidation.
- Stability assessment :
- Periodic HPLC analysis to detect degradation products (e.g., hydrolysis of the ester to carboxylic acid).
- TGA/DSC to monitor thermal stability (decomposition onset >150°C).
- Formulation : Lyophilize with cyclodextrin to enhance aqueous stability for biological assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
